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Abstract
Tabimorelin (developmental code NN-703) is a potent, orally-active small molecule that

functions as an agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] By

mimicking the action of the endogenous ligand ghrelin, Tabimorelin stimulates the release of

growth hormone (GH) and subsequently insulin-like growth factor 1 (IGF-1).[1] This technical

guide provides a comprehensive overview of Tabimorelin's molecular structure,

physicochemical properties, mechanism of action, and key experimental findings. Detailed data

is presented in structured tables, and signaling pathways and experimental workflows are

visualized using Graphviz diagrams to facilitate understanding for research and drug

development professionals.

Molecular Structure and Physicochemical
Properties
Tabimorelin is a complex organic molecule with the chemical formula C32H40N4O3.[2] Its

structure and key identifiers are detailed below.

Table 1: Molecular Identifiers and Synonyms for Tabimorelin
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Identifier Value

IUPAC Name

(E)-5-amino-N,5-dimethyl-N-((R)-1-

(methyl((R)-1-(methylamino)-1-oxo-3-

phenylpropan-2-yl)amino)-3-(naphthalen-2-yl)-1-

oxopropan-2-yl)hex-2-enamide[2]

SMILES String
CC(C)(N)C/C=C/C(=O)N(C)--INVALID-LINK--

C(=O)N(C)--INVALID-LINK--C(=O)NC[3]

CAS Number 193079-69-5[2]

Synonyms NN-703, NNC-26-0703[2]

Table 2: Physicochemical Properties of Tabimorelin

Property Value

Molecular Formula C32H40N4O3[2]

Molecular Weight 528.70 g/mol [2]

Appearance Solid powder[2]

Solubility Soluble in DMSO (25 mg/mL)[4]

Oral Bioavailability (in dogs) ~30%

Plasma Half-life (in dogs) ~4.1 hours

Mechanism of Action and Signaling Pathway
Tabimorelin exerts its pharmacological effects by acting as a potent agonist at the growth

hormone secretagogue receptor (GHSR), a G protein-coupled receptor primarily expressed in

the anterior pituitary and hypothalamus.[1] The binding of Tabimorelin to GHSR initiates a

downstream signaling cascade that ultimately leads to the secretion of growth hormone.

Signaling Pathway
Upon binding of Tabimorelin to the GHSR, the receptor undergoes a conformational change,

leading to the activation of intracellular G-proteins. This activation stimulates phospholipase C
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(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic

reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular

Ca2+ concentration is a key signal for the fusion of GH-containing vesicles with the cell

membrane and the subsequent exocytosis of GH.
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Tabimorelin signaling pathway at the GHSR.

Pharmacodynamics and Efficacy
Clinical and preclinical studies have demonstrated that Tabimorelin effectively stimulates the

release of GH and IGF-1.

Table 3: Pharmacodynamic Effects of Tabimorelin

Parameter Effect Species

Growth Hormone (GH)

Release
Sustained increase[1] Human

IGF-1 Levels Sustained increase[1] Human

Other Hormones
Transient increases in ACTH,

cortisol, and prolactin[1]
Human
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Pharmacokinetics and Metabolism
Tabimorelin is orally active, a significant advantage for a growth hormone secretagogue.[1]

However, its clinical utility has been impacted by its interaction with the cytochrome P450

enzyme system.

Table 4: Pharmacokinetic Parameters of Tabimorelin

Parameter Value Species

Oral Bioavailability ~30% Dog

Plasma Half-life ~4.1 hours Dog

CYP3A4 Inhibition
A notable property of Tabimorelin is its role as a mechanism-based inhibitor of Cytochrome

P450 3A4 (CYP3A4).[5] This means that Tabimorelin is metabolized by CYP3A4 to a reactive

intermediate that covalently binds to and inactivates the enzyme.[5] This can lead to significant

drug-drug interactions when co-administered with other drugs that are substrates for CYP3A4.

[6]

Experimental Protocols
In Vitro GH Release Assay
Objective: To determine the potency and efficacy of Tabimorelin in stimulating GH release

from primary pituitary cells.

Methodology:

Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured in appropriate

media.

Treatment: Cells are incubated with varying concentrations of Tabimorelin for a specified

period.

Sample Collection: The cell culture supernatant is collected.
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GH Measurement: The concentration of GH in the supernatant is quantified using a specific

enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Data Analysis: A dose-response curve is generated to determine the EC50 (half-maximal

effective concentration) of Tabimorelin.
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Workflow for in vitro GH release assay.

CYP3A4 Inhibition Assay
Objective: To characterize the inhibitory potential of Tabimorelin on CYP3A4 activity.

Methodology:

Incubation: Human liver microsomes are incubated with Tabimorelin in the presence of a

CYP3A4-specific substrate (e.g., midazolam or testosterone) and NADPH to initiate the

metabolic reaction.

Time Points: Aliquots are taken at various time points.

Metabolite Quantification: The formation of the metabolite of the probe substrate is measured

using liquid chromatography-mass spectrometry (LC-MS).

Data Analysis: The rate of metabolite formation is compared between samples with and

without Tabimorelin to determine the IC50 (half-maximal inhibitory concentration) and to

assess time-dependent inhibition, which is characteristic of mechanism-based inhibitors.

Clinical Studies and Therapeutic Potential
Tabimorelin has been investigated in clinical trials for the treatment of growth hormone

deficiency.[7] While it demonstrated the ability to increase GH and IGF-1 levels, the clinical

benefits were most significant in patients with severe GH deficiency.[1] The potent inhibition of

CYP3A4 raised concerns about potential drug-drug interactions, which has limited its clinical

development.[1]

Conclusion
Tabimorelin is a well-characterized, orally-active GHSR agonist with potent effects on growth

hormone secretion. Its detailed molecular structure and properties provide a solid foundation

for further research and drug development efforts. While its clinical progression has been

hampered by its CYP3A4 inhibitory activity, Tabimorelin remains a valuable tool for studying

the ghrelin/GHSR system and serves as an important reference compound for the design of
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new growth hormone secretagogues with improved safety profiles. The experimental protocols

and signaling pathway diagrams provided in this guide offer a practical resource for scientists

working in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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